molecular formula C16H16N4O3S B11041460 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11041460
M. Wt: 344.4 g/mol
InChI Key: BGCLJTWZVCDMDC-UHFFFAOYSA-N
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Description

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H16N4O3S/c21-8-5-17-14(22)10-18-15(23)11-3-4-12-13(9-11)24-16(19-12)20-6-1-2-7-20/h1-4,6-7,9,21H,5,8,10H2,(H,17,22)(H,18,23)

InChI Key

BGCLJTWZVCDMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCO

Origin of Product

United States

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